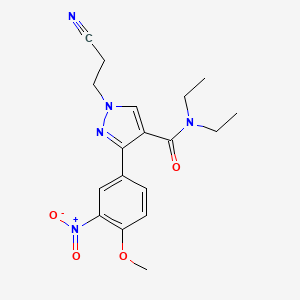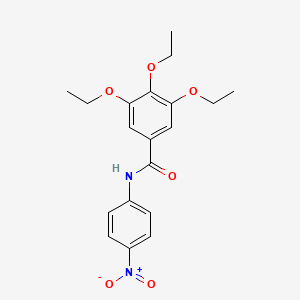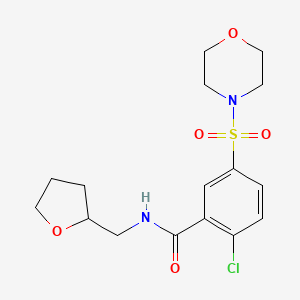
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide (BNPMB) is a chemical compound that has been widely used in scientific research due to its unique properties. BNPMB is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is overexpressed in many types of cancer. In neuroscience, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to study the role of PKC in synaptic plasticity and memory formation. In cardiovascular research, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been used to investigate the effects of PKC inhibition on vascular smooth muscle contraction and relaxation.
Mecanismo De Acción
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, thereby preventing its activation by diacylglycerol (DAG) and other activators. PKC plays a key role in many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphatidylinositol 3-kinase (PI3K) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. By inhibiting PKC, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can modulate these pathways and affect various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide depend on the specific cellular context and the signaling pathways that are affected by PKC inhibition. In cancer cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth. In neurons, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can enhance synaptic plasticity and memory formation by modulating the activity of PKC isoforms. In vascular smooth muscle cells, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can cause relaxation by inhibiting the PKC-mediated phosphorylation of myosin light chain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments is its high potency and specificity for PKC inhibition. N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide has been shown to be more potent than other PKC inhibitors such as staurosporine and bisindolylmaleimide. However, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide also has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and optimize the experimental conditions when using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide. One direction is to investigate the role of PKC isoforms in different cellular processes and diseases, and to develop isoform-specific PKC inhibitors. Another direction is to explore the potential therapeutic applications of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and other PKC inhibitors in cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of novel synthetic methods for N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties.
In conclusion, N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide is a potent and specific inhibitor of PKC that has been widely used in scientific research. Its unique properties make it a valuable tool for investigating the role of PKC in various cellular processes and diseases. However, it is important to consider the advantages and limitations of using N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide in lab experiments and to optimize the experimental conditions accordingly. Future research on N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide and related compounds could lead to the discovery of new PKC inhibitors with improved properties and therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide involves the reaction of 2-bromo-4-nitroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and reagent ratios.
Propiedades
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-11-5-2-9(3-6-11)14(18)16-13-7-4-10(17(19)20)8-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRBXQGBJBLXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-nitrophenyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-methyl-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5203091.png)
![4-bromo-N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5203094.png)


![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)

![4-[(4-cyclohexyl-1H-1,2,3-triazol-1-yl)methyl]-1-(1H-imidazol-5-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B5203130.png)
![1-(2,4-dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5203135.png)

![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)
